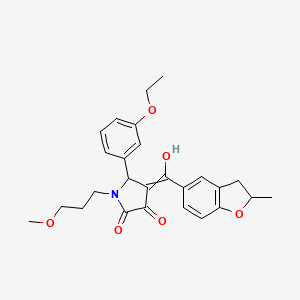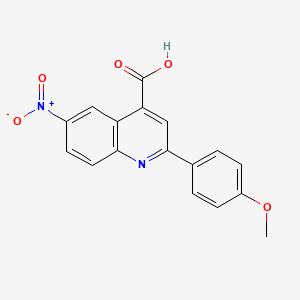
tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a nitroethenyl group, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and nitroethene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases such as triethylamine and solvents like dichloromethane.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry: tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of bioactive compounds and as a probe to study enzyme mechanisms.
Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-(propylcarbamoyl)phenoxy)pyrrolidine-1-carboxylate
Comparison: tert-Butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate is unique due to the presence of the nitroethenyl group, which imparts distinct chemical reactivity and potential biological activity. In contrast, similar compounds with different substituents may exhibit varying degrees of reactivity and biological effects. The specific functional groups present in these compounds influence their chemical behavior and applications in research and industry.
属性
分子式 |
C11H18N2O4 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
tert-butyl 2-(2-nitroethenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(12)6-8-13(15)16/h6,8-9H,4-5,7H2,1-3H3 |
InChI 键 |
PAWKTAHOTPAHNV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B14105737.png)

![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105755.png)
![3-benzyl-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14105757.png)
![6-((4-(trifluoromethyl)benzyl)thio)-5-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14105763.png)
![N-(3-chlorobenzyl)-3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14105771.png)

![3-methyl-7-octyl-8-{(2E)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14105775.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14105782.png)
![(2E)-2-(4-bromobenzylidene)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B14105796.png)
![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105804.png)
![3-[(4-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14105821.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14105824.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B14105827.png)
